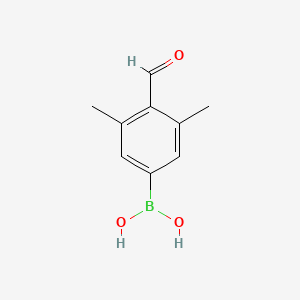

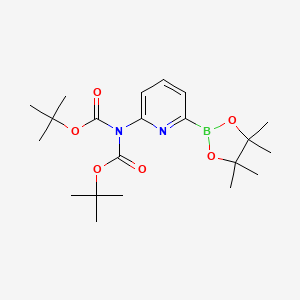

(4-ホルミル-3,5-ジメチルフェニル)ボロン酸

説明

(4-Formyl-3,5-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.994. The purity is usually 95%.

BenchChem offers high-quality (4-Formyl-3,5-dimethylphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Formyl-3,5-dimethylphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

以下は、(4-ホルミル-3,5-ジメチルフェニル)ボロン酸の科学研究における用途に関する包括的な分析です。

鈴木カップリング反応

この化合物は、様々な有機化合物の合成において炭素-炭素結合を形成するために広く用いられている、パラジウム触媒による鈴木カップリング反応における反応剤として使用できます。 .

糖の抽出

これは、水溶液からキシロース、グルコース、フルクトースなどの糖を抽出するための共抽出剤として役立ちます。 .

がん研究

この化合物を含むフェニルボロン酸は、腫瘍の増殖と転移に関与するセリンプロテアーゼやキナーゼなどの酵素の阻害剤として利用されています。また、腫瘍に対するホウ素中性子捕捉療法にも役割を果たしています。 .

センシングアプリケーション

ボロン酸は、ジオールやフッ化物イオンやシアン化物イオンなどの強いルイス塩基との相互作用により、均一なアッセイと不均一な検出の両方で、様々なセンシングアプリケーションに役立ちます。 .

クロスカップリング反応

ボロン酸は、医薬品や材料科学のために複雑な分子を創製する上で重要な役割を果たすクロスカップリング反応で用いられています。 .

触媒

これらは触媒にも使用され、より効率的で環境に優しい新しい触媒プロセス開発に貢献しています。 .

医薬品化学

医薬品化学では、ボロン酸は、特にその独特の反応性と様々な生体分子と安定な錯体を形成する能力のために、新しい薬物の設計と合成に貢献しています。 .

高分子およびオプトエレクトロニクス材料

最後に、これらの化合物は、高分子やオプトエレクトロニクス産業向けの材料の合成に用途があり、これらの化合物は、望ましい特性を持つ新しい材料の創製に役立ちます。 .

上記で述べた各用途は、(4-ホルミル-3,5-ジメチルフェニル)ボロン酸が重要な役割を果たす、独特の分野を表しています。この化合物の汎用性は、科学研究の様々な分野における重要性を示しています。

作用機序

Target of Action

The primary target of 4-Formyl-3,5-dimethylphenylboronic Acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the Suzuki-Miyaura coupling reaction through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the Suzuki-Miyaura coupling reaction, which is a part of broader biochemical pathways involved in carbon-carbon bond formation . This reaction allows for the synthesis of a wide range of organic compounds, contributing to various biochemical pathways .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This enables the synthesis of a wide variety of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound can perform effectively under a wide range of environmental conditions.

特性

IUPAC Name |

(4-formyl-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-6-3-8(10(12)13)4-7(2)9(6)5-11/h3-5,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMOKNSHYDFAZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681619 | |

| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-71-6 | |

| Record name | B-(4-Formyl-3,5-dimethylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Formyl-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Formyl-3,5-dimethylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)-[2,3'-bipyridin]-5'-amine](/img/structure/B571786.png)

![4-Chloro-2-methylfuro[3,2-d]pyrimidine](/img/structure/B571797.png)

![4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B571798.png)